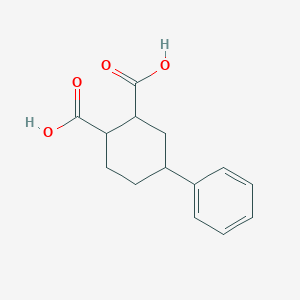

4-Phenylcyclohexane-1,2-dicarboxylic acid

Description

Contextualization of Phenyl-Substituted Cyclohexanedicarboxylic Acids in Organic Chemistry

The introduction of a phenyl substituent onto the cyclohexanedicarboxylic acid framework, as in the case of 4-Phenylcyclohexane-1,2-dicarboxylic acid, imparts a unique combination of aliphatic and aromatic characteristics to the molecule. The bulky and rigid phenyl group significantly influences the conformational preferences of the cyclohexane (B81311) ring and can enhance the thermal stability and mechanical strength of polymers derived from it.

In the field of materials science, the aromatic phenyl group is known to introduce specific intermolecular interactions, such as π-π stacking and C-H⋯π interactions, which can lead to more ordered solid-state structures and influence properties like electron mobility. rsc.org The presence of both a flexible cyclic aliphatic core and a rigid aromatic moiety makes these compounds valuable building blocks for advanced materials. For instance, derivatives of structurally related phenyl-substituted cyclohexanecarboxylic acids have been investigated for their liquid-crystalline properties, indicating potential applications in displays and optical devices. osti.gov The specific placement of the two carboxylic acid groups relative to the phenyl substituent allows for fine-tuning of the geometry and functionality of resulting macromolecules, making phenyl-substituted cyclohexanedicarboxylic acids versatile synthons in organic synthesis.

Historical Perspectives and Early Research on Cyclic Dicarboxylic Acids

The scientific exploration of cyclic compounds has deep roots in the history of organic chemistry. A pivotal figure in this field was Adolf von Baeyer, a German chemist who was awarded the Nobel Prize in Chemistry in 1905 for his work on organic dyes and hydroaromatic compounds. observervoice.comnobelprize.org In the late 19th century, Baeyer developed his "strain theory" to explain the relative stabilities of cyclic molecules, a foundational concept that provided a theoretical framework for understanding the chemistry of cycloalkanes like cyclohexane. wikipedia.orgnewworldencyclopedia.org His investigations into the constitution of benzene (B151609) and other cyclic structures laid the essential groundwork for the synthesis and study of more complex cyclic derivatives. nobelprize.orgnewworldencyclopedia.org

A major breakthrough in the synthesis of six-membered cyclic compounds occurred in 1928 when Otto Diels and Kurt Alder discovered the cycloaddition reaction that now bears their names. wikipedia.org The Diels-Alder reaction, a concerted process between a conjugated diene and a dienophile, provides a reliable and stereospecific method for forming substituted cyclohexene (B86901) rings. wikipedia.orgslideshare.net This reaction became a cornerstone of organic synthesis, allowing for the efficient construction of precursors to cyclohexanedicarboxylic acids. For example, the reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640) yields cis-4-cyclohexene-1,2-dicarboxylic anhydride, which can be readily converted to the corresponding dicarboxylic acid or hydrogenated to produce the saturated cyclohexane-1,2-dicarboxylic acid derivative. odinity.comgoogle.com

Further developments in the mid-20th century, particularly in the field of catalytic hydrogenation, provided efficient pathways to produce cyclohexanedicarboxylic acids. Methods were developed for the hydrogenation of aromatic dicarboxylic acids, such as phthalic and terephthalic acids, to their corresponding saturated cyclic analogues using catalysts like rhodium on alumina (B75360) or carbon supports. google.com These synthetic advancements made various isomers of cyclohexanedicarboxylic acid widely accessible for research and industrial applications, particularly as monomers for polymerization. google.com

Chemical Compound Data

Below is a summary of the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 36299-64-6 |

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248.278 g/mol |

| Canonical SMILES | C1CC(CC(C1C(=O)O)C(=O)O)C2=CC=CC=C2 |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLKSTRLCYRBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylcyclohexane 1,2 Dicarboxylic Acid

Direct Alkylation Approaches for Cyclohexanedicarboxylic Acids

Direct alkylation of a pre-existing cyclohexanedicarboxylic acid framework represents a key strategy for the introduction of the phenyl group. This approach often involves electrophilic aromatic substitution, where the cyclohexane (B81311) ring acts as the electrophile precursor.

Stereoselective Alkylation Strategies for Controlled Product Formation

A significant method for the synthesis of 4-phenylcyclohexane-1,2-dicarboxylic acid involves the Friedel-Crafts alkylation of benzene (B151609) with a cyclohexanedicarboxylic acid derivative. The reaction proceeds stereoselectively, with the potential to form different diastereomers (syn- and anti-isomers). The stereochemical outcome is influenced by the stability of the carbocation intermediate formed during the reaction. For instance, the alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid in the presence of aluminum chloride has been reported to yield a mixture of syn- and anti-4-phenylcyclohexane-1,2-dicarboxylic acid. butlerov.com The predominant formation of the anti-isomer is often attributed to the greater stability of its corresponding carbocation intermediate. butlerov.com

Influence of Reaction Conditions and Reagent Order on Stereoselectivity

The stereoselectivity of the direct alkylation approach is highly sensitive to the reaction conditions, particularly the order of reagent addition. It has been demonstrated that altering the sequence in which the reactants and catalyst are combined can significantly change the ratio of syn- and anti-isomers produced. butlerov.com

In a conventional procedure where the acid is added to a pre-heated mixture of benzene and aluminum chloride, a certain diastereomeric ratio is observed. However, if the order is changed to heating a mixture of the acid and benzene first, followed by the portion-wise addition of aluminum chloride, the stereoselectivity of the formation of this compound can be altered. butlerov.com This highlights the intricate role of the reaction kinetics and the formation of intermediate complexes in determining the final product distribution.

Table 1: Influence of Reagent Order on Diastereomeric Ratio in the Synthesis of this compound butlerov.com

| Alkylating Agent | Reagent Addition Protocol | Syn-Isomer (%) | Anti-Isomer (%) |

| (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | Conventional | 31 | 69 |

| (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | Modified | (Data suggests a change in ratio) | (Data suggests a change in ratio) |

| (1R,2S)/(1S,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid | Conventional | 58 | 42 |

| (1R,2S)/(1S,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid | Modified | 38 | 62 |

Synthesis from Unsaturated Cyclohexene (B86901) Precursors

An alternative and widely employed strategy for constructing the this compound scaffold involves the use of unsaturated cyclohexene precursors. This approach typically involves a cycloaddition reaction to form the six-membered ring, followed by subsequent chemical transformations.

Diels-Alder Cycloaddition Reactions with Subsequent Transformations

The Diels-Alder reaction is a powerful tool for the stereospecific synthesis of six-membered rings. cerritos.eduodinity.com In the context of synthesizing the target molecule's precursor, 1,3-butadiene (B125203) can react with maleic anhydride (B1165640) to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. alfredstate.edupku.edu.cn This cycloaddition is a concerted process that maintains the stereochemistry of the dienophile, resulting in the cis-configuration of the anhydride groups. alfredstate.edu The 1,3-butadiene is often generated in situ from the thermal decomposition of 3-sulfolene (B121364) to circumvent the challenges of handling a gaseous reactant. cerritos.edualfredstate.edu

The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride can then be readily hydrolyzed to the corresponding cis-4-cyclohexene-1,2-dicarboxylic acid by heating with water. pku.edu.cn This unsaturated dicarboxylic acid serves as a key intermediate for the introduction of the phenyl group and subsequent saturation of the cyclohexane ring.

Hydrogenation of Cyclic Olefinic Dicarboxylic Acids and Derivatives

The saturation of the double bond in the cyclohexene ring is a crucial step to arrive at the final this compound. This is typically achieved through catalytic hydrogenation. The hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride can be carried out in the molten state in the absence of a diluent, using a hydrogenation catalyst such as nickel on a silica (B1680970) support. google.com This process yields cis-cyclohexane-1,2-dicarboxylic anhydride. google.com

Alternatively, aromatic dicarboxylic acids can be hydrogenated to their corresponding cyclohexane derivatives. For example, the hydrogenation of terephthalic acid (a benzene-1,4-dicarboxylic acid) using a 5% Palladium on carbon (Pd/C) catalyst can achieve 100% selectivity for the corresponding cyclohexane dicarboxylic acid. researchgate.netasianpubs.org While this does not directly yield the 1,2-dicarboxylic acid isomer, it demonstrates the feasibility of reducing the aromatic ring to a cyclohexane ring in the presence of carboxylic acid functional groups.

Optimization and Process Development Considerations for Enhanced Yields

Optimizing the Diels-Alder Reaction for the Phenyl-Substituted Cyclohexene Intermediate

The initial formation of the cyclohexene ring system, typically through a [4+2] cycloaddition, is a pivotal stage where yield can be significantly influenced. The reaction generally involves a phenyl-substituted diene, such as 1-phenyl-1,3-butadiene (B73350), reacting with a dienophile like maleic anhydride.

Key Optimization Parameters:

Reactant Stoichiometry and Concentration: Adjusting the molar ratio of the diene and dienophile is crucial. An excess of one reactant can drive the reaction to completion but may complicate purification.

Temperature and Reaction Time: The Diels-Alder reaction is thermally controlled. Optimization involves finding the ideal temperature that promotes the desired reaction rate without encouraging side reactions or decomposition. Prolonged reaction times can lead to the formation of byproducts.

Solvent Selection: The choice of solvent can impact reaction rates and yields. High-boiling aromatic solvents are often employed to facilitate the reaction at elevated temperatures.

Lewis Acid Catalysis: The use of Lewis acids as catalysts can significantly accelerate the Diels-Alder reaction and improve yields, even at lower temperatures. This is achieved by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing its reactivity.

Table 1: Illustrative Data on the Effect of Reaction Conditions on Diels-Alder Yield

| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Phenyl-1,3-butadiene | Maleic Anhydride | None | Toluene (B28343) | 110 | 12 | 75 |

| 1-Phenyl-1,3-butadiene | Maleic Anhydride | AlCl₃ | Dichloromethane | 25 | 4 | 90 |

| 1-Phenyl-1,3-butadiene | Maleic Anhydride | ZnCl₂ | Diethyl Ether | 35 | 6 | 85 |

Note: The data in this table is illustrative and compiled from general principles of Diels-Alder reaction optimization. Specific yields for the synthesis of 4-phenyl-4-cyclohexene-1,2-dicarboxylic anhydride may vary based on precise experimental conditions.

Process Development for the Catalytic Hydrogenation Step

The second critical stage is the catalytic hydrogenation of the phenyl-substituted cyclohexene-1,2-dicarboxylic acid or its anhydride to the desired saturated product. The primary goal is to achieve complete saturation of the cyclohexene double bond without affecting the phenyl ring or the carboxylic acid functionalities.

Key Optimization Parameters:

Catalyst Selection: The choice of catalyst is paramount for both high activity and selectivity. Palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) are commonly employed for the hydrogenation of double bonds. researchgate.net The catalyst loading and its physical properties, such as particle size and surface area, also play a significant role.

Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. Higher pressures generally increase the rate of hydrogenation, but an optimal pressure must be determined to ensure safety and cost-effectiveness while maximizing yield.

Temperature: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions, such as the reduction of the aromatic ring or decarboxylation.

Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Common solvents for hydrogenation include ethanol, ethyl acetate, and acetic acid.

Table 2: Research Findings on Catalyst Performance in Hydrogenation of Dicarboxylic Acids

| Catalyst | Substrate | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) |

| 5% Pd/C | Aromatic Dicarboxylic Acids | 180 | 50 | 5 | >99 | 100 (to Cyclohexane derivative) |

| 5% Ru/C | Aromatic Dicarboxylic Acids | 180 | 50 | 5 | >99 | Variable (over-hydrogenation possible) |

| Ni-based | Biphenyl | 130 | 40 | 14 | 98.7 | 95.3 (to Phenylcyclohexane) |

Source: Adapted from studies on the hydrogenation of aromatic dicarboxylic acids and related compounds. researchgate.netgoogle.com The selectivity refers to the desired saturated cyclohexane ring without reduction of other functional groups.

Further process development often involves studies on catalyst recycling and reuse to enhance the economic viability of the synthesis. The optimization of filtration and purification methods for the final product is also crucial for obtaining high-purity this compound. By systematically investigating and fine-tuning these parameters for both the Diels-Alder and hydrogenation steps, a robust and high-yielding synthetic process can be established.

Stereochemical Investigations of 4 Phenylcyclohexane 1,2 Dicarboxylic Acid

Configurational Isomerism: Cis and Trans Stereoisomers

Configurational isomers, also known as stereoisomers, are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For 4-Phenylcyclohexane-1,2-dicarboxylic acid, the presence of two stereogenic centers at carbons C1 and C2, where the carboxylic acid groups are attached, gives rise to configurational isomerism. These isomers are categorized as cis and trans, which are diastereomers of each other—stereoisomers that are not mirror images. spcmc.ac.in

cis-4-Phenylcyclohexane-1,2-dicarboxylic acid : In this isomer, the two carboxyl groups are situated on the same side of the cyclohexane (B81311) ring's average plane.

trans-4-Phenylcyclohexane-1,2-dicarboxylic acid : In this isomer, the two carboxyl groups are located on opposite sides of the cyclohexane ring's plane.

| Isomer Type | Description of Substituent Orientation | Relationship |

|---|---|---|

| cis | Both carboxylic acid groups are on the same side of the ring. | Diastereomers |

| trans | Carboxylic acid groups are on opposite sides of the ring. |

Enantiomeric Forms and Strategies for Chiral Resolution

Chirality is a key feature of this compound. Due to the presence of stereogenic centers and the lack of a plane of symmetry in all its isomeric forms, both the cis and trans isomers are chiral and therefore exist as pairs of enantiomers.

The trans -isomer exists as a pair of enantiomers: (1R,2R)-4-phenylcyclohexane-1,2-dicarboxylic acid and (1S,2S)-4-phenylcyclohexane-1,2-dicarboxylic acid. These two molecules are non-superimposable mirror images of each other.

The cis -isomer also exists as a pair of enantiomers: (1R,2S)-4-phenylcyclohexane-1,2-dicarboxylic acid and (1S,2R)-4-phenylcyclohexane-1,2-dicarboxylic acid. The presence of the phenyl group at C4 removes the plane of symmetry that would otherwise make the parent cis-cyclohexane-1,2-dicarboxylic acid a meso compound.

Since these enantiomers have identical physical properties (except for the direction they rotate plane-polarized light), their separation from a racemic mixture requires a process known as chiral resolution. Common strategies include:

Formation of Diastereomeric Salts : This is a classical method where the racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent), such as (S)-phenylethylamine. nih.gov This reaction produces a mixture of diastereomeric salts (e.g., (R,R)-acid·(S)-base and (S,S)-acid·(S)-base). These salts have different solubilities and physical properties, allowing for their separation by methods like fractional crystallization. Once separated, the pure acid enantiomer can be recovered by adding a strong acid.

Enantioselective Inclusion Complexation : This method involves using an optically active host compound, often derived from natural products like tartaric acid. rsc.org The host molecule selectively forms an inclusion complex with one enantiomer of the racemic guest (the dicarboxylic acid), allowing for its separation from the mixture.

Chiral Chromatography : The racemic mixture can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, causing them to travel through the column at different rates and elute separately.

Conformational Analysis of the Cyclohexane Ring System

To minimize angle and torsional strain, the cyclohexane ring of this compound adopts a non-planar chair conformation. utexas.edulibretexts.orgdalalinstitute.com The stability of the molecule is highly dependent on the positions—axial (vertical) or equatorial (horizontal)—of its three bulky substituents. Substituents in the equatorial position experience less steric hindrance and are generally more stable. askthenerd.com

The chair conformation rapidly interconverts with its flipped-chair conformer at room temperature. libretexts.org The equilibrium between these two conformers is determined by the steric demands of the substituents.

trans-isomer : The two carboxyl groups can be either both axial (diaxial) or both equatorial (diequatorial). The phenyl group at C4 will also be either axial or equatorial. The most stable conformation is overwhelmingly the one where the large phenyl group and both carboxyl groups occupy equatorial positions to minimize steric strain. askthenerd.com The diequatorial conformer is significantly lower in energy than the diaxial conformer.

cis-isomer : In any chair conformation, the cis arrangement requires one carboxyl group to be axial and the other to be equatorial (axial-equatorial). spcmc.ac.in The phenyl group at C4 will also be either axial or equatorial. Ring flipping will interconvert the positions of the two carboxyl groups between axial and equatorial, and also flip the phenyl group's position. The conformational equilibrium will favor the structure where the maximum number of bulky groups, particularly the phenyl group, are in the more stable equatorial position. askthenerd.com

| Isomer | Possible Conformations (C1-COOH, C2-COOH, C4-Ph) | Most Stable Conformer | Reason for Stability |

|---|---|---|---|

| trans | (e, e, e), (a, a, a), (e, e, a), (a, a, e) | (equatorial, equatorial, equatorial) | Minimizes steric strain by placing all three bulky groups in the less hindered equatorial positions. askthenerd.com |

| cis | (a, e, e), (e, a, a) | (axial, equatorial, equatorial) | The equilibrium favors the conformer where the largest group (phenyl) and one carboxyl group are equatorial. spcmc.ac.inaskthenerd.com |

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer (i.e., cis or trans) in a higher yield than others. A powerful method for achieving this in cyclohexane systems is the Diels-Alder reaction, which forms a six-membered ring with predictable stereochemistry. beilstein-journals.org

A plausible and stereocontrolled route to the cis-isomer of this compound involves a Diels-Alder reaction between a suitable 1-phenyl-substituted diene and maleic anhydride (B1165640) (a cis-dienophile). The reaction inherently forms the product with cis stereochemistry. youtube.compku.edu.cn

Diels-Alder Reaction : Reaction of a 1-phenyl-1,3-butadiene (B73350) with maleic anhydride would yield cis-4-phenylcyclohex-4-ene-1,2-dicarboxylic anhydride. The stereochemistry of the dienophile is retained in the product.

Hydrogenation : The resulting cyclohexene (B86901) derivative can then be hydrogenated using a catalyst like Raney nickel or platinum oxide to reduce the double bond, yielding the saturated cis-4-phenylcyclohexane-1,2-dicarboxylic anhydride. google.com

Hydrolysis : Finally, hydrolysis of the anhydride ring opens it to form the desired cis-4-Phenylcyclohexane-1,2-dicarboxylic acid. pku.edu.cn

The synthesis of the trans-isomer is often achieved through isomerization of the cis-isomer. The trans-isomer, with its diequatorial arrangement of substituents, is typically the more thermodynamically stable product. Heating the cis-isomer in the presence of an acid or base catalyst can promote epimerization at C1 or C2, leading to an equilibrium mixture that favors the more stable trans product. google.com

Stereochemical Influence on Molecular Recognition and Chemical Reactivity

The specific three-dimensional arrangement of atoms in the stereoisomers of this compound has a profound impact on their chemical properties and biological interactions.

Chemical Reactivity: A classic example of stereochemical influence on reactivity is the formation of a cyclic anhydride.

The cis -isomer, with both carboxyl groups on the same side of the ring, can readily undergo dehydration upon heating to form a stable five-membered cyclic anhydride. The proximity of the functional groups in the cis configuration facilitates this intramolecular reaction.

The trans -isomer is incapable of forming a cyclic anhydride because its carboxyl groups are on opposite sides of the ring and are too far apart to react with each other. This difference in reactivity is a direct consequence of the configurational stereochemistry.

Molecular Recognition: The distinct shapes of the cis and trans isomers, dictated by their configuration and preferred conformation, are crucial for molecular recognition processes, such as binding to an enzyme or a receptor.

The trans-isomer presents its functional groups (two carboxylates and one phenyl group) in a relatively rigid, diequatorial arrangement, creating a specific spatial pattern for hydrogen bonding and hydrophobic interactions.

The cis-isomer has a different three-dimensional profile, with one axial and one equatorial carboxyl group. This results in a different geometric presentation of its binding motifs compared to the trans-isomer.

If a molecule is to fit into a specific binding site, its stereochemistry must be complementary to that of the site. Therefore, it is highly likely that one stereoisomer of this compound would exhibit significantly different biological activity or binding affinity compared to the others, as its unique shape would allow for a more optimal "lock-and-key" fit. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-phenylethylamine |

| Tartaric acid |

| cis-4-phenylcyclohex-4-ene-1,2-dicarboxylic anhydride |

| Maleic anhydride |

| 1-phenyl-1,3-butadiene |

| Raney nickel |

| Platinum oxide |

| Fumaric acid |

Chemical Transformations and Reaction Mechanisms of 4 Phenylcyclohexane 1,2 Dicarboxylic Acid

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involve the formation of a ring structure from a single molecule. For dicarboxylic acids like 4-phenylcyclohexane-1,2-dicarboxylic acid, these reactions are pivotal in synthesizing cyclic compounds, including anhydrides and more complex polycyclic systems.

The formation of more complex structures like methanobenzocyclooctenes would likely involve a multi-step synthetic sequence. This could include the reduction of the carboxylic acid groups to alcohols, conversion to a dihalide, and subsequent intramolecular alkylation, or conversion into a reactive diene and dienophile for an intramolecular Diels-Alder reaction.

The mechanisms of ring closure are diverse and depend on the reaction type and conditions.

Anhydride (B1165640) Formation : This is a common intramolecular reaction for 1,2-dicarboxylic acids. The reaction proceeds via nucleophilic acyl substitution, where a hydroxyl group of one carboxylic acid attacks the carbonyl carbon of the other. This process is typically facilitated by heat or a dehydrating agent, which removes the water molecule formed. An electrochemical method for the intramolecular dehydration of dicarboxylic acids to their cyclic anhydrides has also been reported. researchgate.net

Baldwin's Rules : The feasibility of ring-closing reactions is often predicted by Baldwin's Rules, which classify cyclizations based on ring size, the hybridization of the carbon being attacked (trigonal, tetrahedral, or digonal), and whether the bond being broken is part of the ring (endo) or outside of it (exo). libretexts.org For a reaction to be favorable, the orbitals involved must be able to achieve the correct geometry for efficient overlap. libretexts.org

Radical Cyclization : If the carboxylic acid groups are converted into precursors for radical generation, intramolecular radical cyclization can lead to the formation of carbocyclic rings. The regioselectivity of these reactions (e.g., formation of a five- versus a six-membered ring) is governed by kinetic and thermodynamic factors. libretexts.org

The table below summarizes general conditions for different types of intramolecular cyclizations.

| Cyclization Type | Reagents/Conditions | Product Type |

| Anhydride Formation | Heat, Acetic Anhydride, Acetyl Chloride | Cyclic Anhydride |

| Dieckmann Condensation | Base (e.g., NaOEt) | β-keto ester (from diester) |

| Friedel-Crafts Acylation | Strong Acid (e.g., polyphosphoric acid) | Cyclic Ketone |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Bu3SnH | Carbocyclic ring |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). The ease of decarboxylation depends significantly on the molecular structure, particularly the stability of the intermediate formed upon loss of CO₂.

The decarboxylation of simple carboxylic acids is often difficult, requiring high temperatures. However, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxyl group. While this compound does not have a β-carbonyl group, the phenyl group can influence the reaction under certain conditions.

The general mechanism for decarboxylation often involves the formation of a carbanion intermediate after the departure of CO₂. The stability of this carbanion is key to the reaction's feasibility. In some cases, particularly under acidic conditions, the reaction can proceed through a cyclic transition state. youtube.comyoutube.com For β-keto acids, this involves a six-membered ring that facilitates the transfer of a proton as the C-C bond cleaves. youtube.comyoutube.com

For dicarboxylic acids, the thermal behavior depends on the distance between the two carboxyl groups. libretexts.org When heated, acids that can form a stable five- or six-membered ring will often cyclize, while those with shorter chains may undergo simple decarboxylation. libretexts.org

Several factors can influence the rate and outcome of a decarboxylation reaction. wikipedia.org

Structure : The presence of an electron-withdrawing group (like a carbonyl, nitro, or cyano group) on the carbon atom beta to the carboxylic acid group significantly lowers the temperature required for decarboxylation. wikipedia.org This is due to the stabilization of the resulting carbanion intermediate through resonance.

Temperature : Higher temperatures generally increase the rate of decarboxylation. libretexts.org

Solvent : The choice of solvent can influence the reaction rate. Polar solvents can stabilize charged intermediates, potentially accelerating the reaction.

Catalysts : Both acids and bases can catalyze decarboxylation. Acids can protonate a nearby carbonyl group, increasing its electron-withdrawing effect, while bases can deprotonate the carboxylic acid, which can facilitate the reaction in some mechanisms. wikipedia.org Transition metal salts, particularly copper compounds, are also known to facilitate decarboxylation. wikipedia.org

The following table outlines key factors affecting decarboxylation.

| Factor | Effect on Decarboxylation Rate | Rationale |

| β-Carbonyl Group | Increases | Stabilizes the carbanion intermediate through resonance. |

| High Temperature | Increases | Provides the necessary activation energy for C-C bond cleavage. |

| Acid/Base Catalyst | Can Increase | Facilitates the formation of reactive intermediates. |

| Phenyl Group | Variable | Can stabilize adjacent charges, but its effect depends on its position relative to the leaving carboxyl group. |

| Solvent Polarity | Variable | Depends on the specific mechanism and the nature of the transition state. |

Functional Group Interconversions of Carboxylic Acid Moieties

The two carboxylic acid groups in this compound are versatile functional handles that can be converted into a wide array of other functional groups. These transformations are fundamental in organic synthesis for creating more complex molecules.

Common interconversions include:

Esterification : The dicarboxylic acid can be converted into a diester by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Reduction to Diols : Both carboxylic acid groups can be reduced to primary alcohols, forming a diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Alternatively, catalytic hydrogenation under high pressure with specific catalysts can also achieve this reduction. google.com

Amidation : Reaction with amines can convert the dicarboxylic acid into a diamide. This can be achieved by direct reaction at high temperatures or, more commonly, by first converting the carboxylic acid to a more reactive derivative like an acyl chloride, followed by reaction with the amine. Niobium pentoxide (Nb₂O₅) has been reported as a reusable heterogeneous catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Conversion to Diacyl Chlorides : The dicarboxylic acid can be converted to the corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The diacyl chloride is a highly reactive intermediate useful for synthesizing esters, amides, and other derivatives.

Anhydride Formation : As mentioned previously, heating the cis-isomer of a 1,2-dicarboxylic acid can lead to the formation of a cyclic anhydride through the elimination of a water molecule.

The table below provides a summary of common functional group interconversions for dicarboxylic acids.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Dicarboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Diester |

| Dicarboxylic Acid | 1. SOCl₂ 2. Amine | Diamide |

| Dicarboxylic Acid | LiAlH₄, then H₂O | Diol |

| Dicarboxylic Acid | Thionyl Chloride (SOCl₂) | Diacyl Chloride |

| Dicarboxylic Acid (cis-1,2) | Heat | Cyclic Anhydride |

Esterification and Transesterification Reactions

This compound can be converted to its corresponding esters through Fischer esterification. This acid-catalyzed reaction involves heating the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

This process can occur at both carboxylic acid groups to form a diester. The specific reaction conditions, such as the alcohol used and the reaction time, can be optimized to control the degree of esterification.

Transesterification, the conversion of one ester to another, can also be achieved under either acidic or basic conditions, though it is not a direct reaction of the parent dicarboxylic acid.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol (excess), H₂SO₄ (cat.), Heat | Dimethyl 4-phenylcyclohexane-1,2-dicarboxylate | Fischer Esterification |

| This compound | Ethanol (excess), TsOH (cat.), Heat | Diethyl 4-phenylcyclohexane-1,2-dicarboxylate | Fischer Esterification |

Anhydride Formation and Subsequent Reactivity

Intramolecular anhydride formation is possible for the cis-isomer of this compound, where the two carboxylic acid groups are on the same face of the cyclohexane (B81311) ring. This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride. The proximity of the carboxyl groups in the cis-conformation facilitates the elimination of a molecule of water to form a cyclic five-membered anhydride ring. The trans-isomer, with its carboxylic acid groups on opposite faces of the ring, cannot undergo intramolecular anhydride formation.

The resulting 4-phenylcyclohexane-1,2-dicarboxylic anhydride is a reactive intermediate. The anhydride can undergo nucleophilic acyl substitution reactions, making it a useful precursor for the synthesis of other derivatives. For example, reaction with alcohols leads to the formation of a monoester, while reaction with amines yields an amide-acid.

Reactions Involving the Phenyl Substituent and Cyclohexyl Scaffold

Beyond the carboxylic acid groups, the phenyl ring and the cyclohexyl scaffold also present opportunities for chemical modification, although these transformations often require more specific and sometimes harsh reaction conditions.

Substitution Reactions on the Phenyl Group

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.org The cyclohexyl group attached to the benzene (B151609) ring is generally considered an electron-donating group (activating) through an inductive effect. libretexts.org As an activating group, it directs incoming electrophiles to the ortho and para positions of the phenyl ring. youtube.comorganicchemistrytutor.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring.

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst attaches an alkyl or acyl group, respectively.

The directing effect of the cyclohexyl substituent would lead to a mixture of ortho- and para-substituted products. The steric hindrance from the bulky cyclohexyl ring might influence the ratio of ortho to para products, potentially favoring the less sterically hindered para position. The carboxylic acid groups are deactivating, but their influence on the phenyl ring's reactivity is attenuated by the separating cyclohexyl ring.

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid and 4-(2-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)cyclohexane-1,2-dicarboxylic acid and 4-(2-Bromophenyl)cyclohexane-1,2-dicarboxylic acid |

Ring-Opening and Rearrangement Processes

The cyclohexane ring of this compound is a stable carbocyclic system. Ring-opening or rearrangement reactions of the cyclohexyl scaffold are not common under typical organic synthesis conditions and would generally require high energy input or specific catalytic systems that could also affect the other functional groups present in the molecule. Such transformations are not considered characteristic reactions for this compound.

Catalytic Transformations of the Cyclohexane Ring

While the cyclohexane ring is already saturated, the phenyl substituent can be catalytically hydrogenated. Under high pressure and temperature, and in the presence of a suitable catalyst (e.g., rhodium, ruthenium, or nickel), the aromatic phenyl ring can be reduced to a cyclohexyl ring. youtube.com This transformation would convert this compound into 4-Cyclohexylcyclohexane-1,2-dicarboxylic acid. Studies on related aromatic dicarboxylic acids show that hydrogenation of the aromatic ring to the corresponding cyclohexane derivative can be achieved with high selectivity using catalysts like palladium on carbon (Pd/C). researchgate.netasianpubs.orgasianpubs.org

Derivatization Strategies and Synthetic Utility of 4 Phenylcyclohexane 1,2 Dicarboxylic Acid

Synthesis of Ester Derivatives and Their Applications

The conversion of 4-phenylcyclohexane-1,2-dicarboxylic acid to its corresponding ester derivatives is a fundamental transformation that enhances its utility in various applications, notably as plasticizers and lubricant components. The primary method for this conversion is Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst.

The reaction can be tailored to produce either mono- or di-esters by controlling the stoichiometry of the alcohol. For the synthesis of diesters, an excess of the alcohol is typically used to drive the reaction to completion. The general process involves heating the dicarboxylic acid and the chosen alcohol(s) under reflux with a catalyst such as sulfuric acid or p-toluenesulfonic acid. Water, a byproduct of the reaction, is continuously removed to shift the equilibrium towards the ester product.

An alternative approach is the reaction of the dicarboxylic acid or its anhydride (B1165640) with a mixture of isomeric alcohols, which can yield a mixture of isomeric esters. google.com For instance, reacting 1,2-cyclohexanedicarboxylic acid derivatives with a mixture of isomeric nonanols produces diisononyl esters, which are valued as plasticizers for polymers like polyvinyl chloride (PVC). google.com The presence of the phenyl group in the 4-position of the cyclohexane (B81311) ring is expected to impart specific properties, such as increased thermal stability or altered solubility, to the resulting esters.

Table 1: Potential Ester Derivatives of this compound

| Ester Name | Alcohol Reagent | Potential Application |

|---|---|---|

| Dimethyl 4-phenylcyclohexane-1,2-dicarboxylate | Methanol | Synthetic Intermediate |

| Diethyl 4-phenylcyclohexane-1,2-dicarboxylate | Ethanol | Synthetic Intermediate |

| Dibutyl 4-phenylcyclohexane-1,2-dicarboxylate | n-Butanol | Plasticizer, Lubricant |

| Di(2-ethylhexyl) 4-phenylcyclohexane-1,2-dicarboxylate | 2-Ethylhexanol | PVC Plasticizer |

The applications of these esters are largely dictated by the nature of the alcohol used. Short-chain alcohol esters serve as valuable intermediates for further chemical synthesis, while long-chain, branched alcohol esters are primarily used as plasticizers in the polymer industry. google.com

Preparation of Anhydride Derivatives

This compound can be converted into its corresponding cyclic anhydride through an intramolecular dehydration reaction. This process involves the removal of one molecule of water from the two carboxylic acid groups, which must be in a cis configuration relative to each other to facilitate ring closure. The formation of the anhydride is a key step that activates the dicarboxylate moiety for subsequent reactions.

The synthesis is typically achieved by heating the dicarboxylic acid, sometimes with a dehydrating agent like acetic anhydride or by heating it under reduced pressure. The analogous reaction, the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride to produce cis-cyclohexane-1,2-dicarboxylic anhydride, is a well-established industrial process. google.com This process is often carried out by passing hydrogen into the molten cyclohexene (B86901) precursor in the presence of a hydrogenation catalyst, such as silica-supported nickel, at temperatures around 120-140°C. google.com

A similar strategy could be applied to 4-phenyl-cis-cyclohexane-1,2-dicarboxylic acid. The resulting 4-phenylcyclohexane-1,2-dicarboxylic anhydride is a stable, crystalline solid that serves as a crucial intermediate in the synthesis of polymers, resins, and other fine chemicals. google.com The anhydride's reactivity makes it a valuable precursor for creating ester, amide, and imide derivatives.

Formation of Amide and Imide Analogues

The carboxylic acid functionalities of this compound readily react with amines to form amide and imide derivatives. These reactions expand the molecular diversity and potential applications of the core structure, particularly in the development of biologically active compounds and advanced materials.

Amide Synthesis: The direct synthesis of diamides can be achieved through the condensation reaction of the dicarboxylic acid with two equivalents of an amine. nih.gov This reaction is often facilitated by a catalyst to overcome the formation of a stable carboxylate-ammonium salt. Heterogeneous Lewis acid catalysts, such as niobium(V) oxide (Nb₂O₅), have proven effective for this transformation. nih.gov The reaction typically involves heating the dicarboxylic acid and amine in a 1:2 ratio with the catalyst in a high-boiling solvent like o-xylene. nih.gov This method avoids the need for stoichiometric condensation reagents and allows for easier product purification.

Imide Synthesis: When this compound (in its cis-isomeric form) or its anhydride is reacted with a primary amine, a cyclic imide can be formed. The reaction proceeds through an initial amic acid intermediate, which then undergoes cyclization via dehydration to form the stable five-membered imide ring.

Research on phenylcycloalkanedicarboxylic acids has shown that reaction conditions influence the product outcome. researchgate.net For instance, carrying out the imidization reaction in acetic acid can lead to a mixture of the target imide and isomeric amides. researchgate.net To achieve higher selectivity for the imide, the reaction can be conducted in solvents like toluene (B28343) or DMF, or in a mixture of acetic acid and pyridine. researchgate.net One-pot methods, involving the heating of the acid, amine, and a chlorinating agent like thionyl chloride in pyridine, have also been developed to produce imides in good yields. researchgate.net

Table 2: Synthesis of Amide and Imide Derivatives

| Derivative Type | Reagents | Key Conditions | Product |

|---|---|---|---|

| Diamide | Dicarboxylic acid, 2 eq. Amine (R-NH₂) | Lewis acid catalyst (e.g., Nb₂O₅), o-xylene, heat | N,N'-dialkyl-4-phenylcyclohexane-1,2-dicarboxamide |

Utility as Building Blocks for Complex Organic Synthesis

The rigid, three-dimensional structure of the this compound scaffold makes it a valuable building block (synthon) for the construction of more complex molecular architectures. Its dicarboxylic acid functionality allows for a wide range of chemical transformations, leading to diverse and valuable organic molecules.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and dicarboxylic acids are versatile precursors for their synthesis. sigmaaldrich.comossila.com The anhydride and imide derivatives of this compound are particularly useful for constructing new heterocyclic rings.

The anhydride can react with a variety of dinucleophiles to generate different heterocyclic systems. For example:

Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines can yield pyridazinedione derivatives.

Reaction with Hydroxylamine: Forms N-hydroxyimide derivatives.

Reaction with Amino Acids: Can be used to form complex structures containing both imide and carboxylic acid functionalities.

The imide ring itself can participate in further reactions or serve as a stable core for building larger molecules. The ability to introduce various substituents via the imide nitrogen allows for fine-tuning of the molecule's properties. These heterocyclic scaffolds are prevalent in pharmacologically active compounds and are fundamental in the development of new therapeutic drugs. ossila.com

Beyond heterocycles, this compound serves as a precursor for a range of advanced organic molecules, including polymers, macrocycles, and supramolecular assemblies.

Polymers: As a dicarboxylic acid, it can be used as a monomer in condensation polymerization. Reaction with diols leads to the formation of polyesters, while reaction with diamines produces polyamides. The bulky phenyl-substituted cyclohexane unit incorporated into the polymer backbone can impart desirable properties such as increased rigidity, thermal stability, and a higher glass transition temperature.

Macrocycles: The dicarboxylate functionality is ideal for the synthesis of macrocyclic structures. By reacting the dicarboxylic acid or its activated derivatives (e.g., diacyl chloride) with long-chain diamines or diols under high-dilution conditions, peptide-like macrocycles can be prepared. nih.gov Such conformationally constrained molecules are of significant interest in drug discovery. nih.gov

Supramolecular Chemistry: Dicarboxylic acids are excellent building blocks in supramolecular chemistry due to their ability to form robust hydrogen bonds. Ferrocene-1,1'-dicarboxylic acid, for example, forms one-, two-, and three-dimensional structures through hydrogen bonding with organic diamines. nih.gov Similarly, this compound can be used to construct ordered molecular assemblies, metal-organic frameworks (MOFs), and other complex architectures driven by non-covalent interactions.

The defined stereochemistry and conformational rigidity of the 4-phenylcyclohexane core make it an attractive component for creating molecules with well-defined shapes and functionalities for applications in materials science and molecular recognition.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-Phenylcyclohexane-1,2-dicarboxylic acid would exhibit distinct signals corresponding to the protons of the phenyl and cyclohexane (B81311) rings, as well as the acidic protons of the carboxyl groups. The phenyl protons are expected to appear in the aromatic region, typically between δ 7.0-7.5 ppm. The protons on the cyclohexane ring would produce a series of complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) due to spin-spin coupling. The specific chemical shifts and coupling patterns would be highly dependent on the stereochemistry of the molecule (i.e., the relative orientations of the phenyl and dicarboxylic acid groups). The acidic protons of the two carboxyl groups would likely appear as a broad singlet at a downfield chemical shift, generally above δ 10 ppm, and its position can be sensitive to concentration and solvent. openstax.org

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carboxyl carbons are characteristically found in the downfield region of the spectrum, typically between δ 170-185 ppm. openstax.org The carbons of the phenyl group would show signals in the aromatic region (δ 125-150 ppm). The saturated carbons of the cyclohexane ring would appear in the upfield aliphatic region (δ 20-50 ppm). The exact number of signals would depend on the molecule's symmetry. For instance, in a cis-isomer, certain carbons may be chemically equivalent, leading to fewer signals than the total number of carbon atoms.

To illustrate the expected chemical shifts, data from the related compound, cis-4-cyclohexene-1,2-dicarboxylic acid, can be considered as a reference point, keeping in mind that the phenyl substituent and the saturation of the cyclohexane ring in the target molecule will induce notable differences in the exact chemical shift values. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Phenyl (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Cyclohexane (-CH-) | 1.5 - 3.5 | Complex Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 170 - 185 |

| Phenyl (quaternary) | 140 - 150 |

| Phenyl (-CH=) | 125 - 130 |

| Cyclohexane (-CH-) | 30 - 50 |

To unambiguously determine the stereochemistry of this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is useful for identifying long-range connectivities, for instance, between the cyclohexane protons and the carboxyl carbons or the phenyl ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is particularly powerful for stereochemical assignment as it identifies protons that are close to each other in space, regardless of whether they are bonded. Correlations in a NOESY spectrum can help determine the relative configuration (cis/trans) of the substituents on the cyclohexane ring. For example, a spatial correlation between a proton at C1 and a proton at C2 would provide strong evidence for their relative orientation.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique can provide precise information on bond lengths, bond angles, and the absolute and relative configurations of chiral centers.

For this compound, which contains multiple stereocenters, a single-crystal X-ray diffraction analysis would unequivocally establish the relative configuration of the substituents on the cyclohexane ring (e.g., cis or trans). Furthermore, if a chiral, enantiomerically pure sample is crystallized, the analysis can also determine the absolute configuration of the molecule. This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. For this compound, the primary intermolecular interaction would be hydrogen bonding between the carboxylic acid groups. nih.gov These interactions typically lead to the formation of dimeric structures or extended chains and networks. rsc.org

The analysis would also investigate other potential non-covalent interactions, such as:

π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of the carboxyl groups can also play a role in stabilizing the crystal structure.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. rsc.org

The IR and Raman spectra of this compound would be characterized by specific vibrational frequencies corresponding to its constituent parts.

Carboxylic Acid Group: The most prominent feature in the IR spectrum would be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acids. openstax.org The C=O stretching vibration would appear as a strong, sharp band around 1700-1725 cm⁻¹. openstax.org The C-O stretching and O-H bending modes would also be present at lower frequencies.

Phenyl Group: The phenyl group would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Specific patterns of overtone and combination bands in the 1600-2000 cm⁻¹ region, as well as out-of-plane C-H bending bands below 900 cm⁻¹, can indicate the substitution pattern of the aromatic ring.

Cyclohexane Ring: The C-H stretching vibrations of the saturated cyclohexane ring would be observed just below 3000 cm⁻¹. The CH₂ scissoring and bending vibrations typically appear in the 1440-1470 cm⁻¹ range.

While some vibrational modes are active in both IR and Raman spectra, the two techniques are complementary. For instance, the symmetric C=C stretching of the phenyl ring often gives a strong signal in the Raman spectrum, while the C=O stretch is typically very strong in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Phenyl/Cyclohexane | C-H stretch | 2850 - 3100 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Phenyl | C=C stretch | 1450 - 1600 |

Data from related compounds like cyclohexanecarboxylic acid and cis-4-cyclohexene-1,2-dicarboxylic acid anhydride (B1165640) can provide a useful reference for the expected positions of these characteristic bands. chemicalbook.combartleby.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers significant insights into its structural features through the characteristic breakdown of the molecular ion.

The molecular formula for this compound is C₁₄H₁₆O₄. nih.gov The expected molecular ion peak ([M]⁺•) in the mass spectrum would correspond to the exact mass of the molecule. The stability of the phenyl group and the cyclohexane ring often results in a discernible molecular ion peak, which is the starting point for fragmentation analysis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₄ |

| Nominal Molecular Weight | 248 g/mol |

| Exact Mass | 248.105 Da |

| Expected Molecular Ion Peak (m/z) | 248 |

The fragmentation of this compound is dictated by the presence of its key structural components: the two carboxylic acid groups, the saturated cyclohexane ring, and the phenyl substituent. The fragmentation pathways are generally predictable based on the established behavior of these functional groups in a mass spectrometer.

Key Fragmentation Pathways:

Fragmentation of Carboxylic Acid Groups: Carboxylic acids undergo characteristic fragmentation patterns. libretexts.org Common initial fragmentation steps include the loss of a hydroxyl radical (•OH) or a carboxyl radical (•COOH) through alpha-cleavage. libretexts.orgmiamioh.edu The loss of a water molecule is also a frequent rearrangement process. libretexts.org

Loss of a Hydroxyl Radical ([M-17]⁺): The cleavage of a C-OH bond results in the formation of a stable acylium ion, which would be observed at an m/z value of 231.

Loss of Water ([M-18]⁺•): A peak at m/z 230 can be attributed to the elimination of a water molecule from the molecular ion.

Loss of a Carboxyl Group ([M-45]⁺): The cleavage of the bond between the carboxyl group and the cyclohexane ring leads to a significant fragment ion at m/z 203.

Cleavage Involving the Phenyl Group: The bond connecting the phenyl group to the cyclohexane ring is a potential site for cleavage.

Formation of Phenyl Cation: This fragmentation can lead to the formation of the highly stable phenyl cation ([C₆H₅]⁺) at m/z 77. This is a very common and often prominent peak in the spectra of phenyl-containing compounds.

Loss of the Phenyl Group ([M-77]⁺): The complementary fragment, representing the dicarboxycyclohexane portion of the molecule, would appear at m/z 171 ([C₈H₁₁O₄]⁺).

Cyclohexane Ring Fragmentation: The saturated cyclohexane ring can undergo cleavage, leading to a series of fragment ions. The fragmentation patterns of related compounds like cis-1,2-Cyclohexanedicarboxylic acid show characteristic peaks at m/z 126 and 81, which can also be expected in the spectrum of its phenyl-substituted derivative after initial losses. nih.gov

The following table summarizes the major predicted fragment ions for this compound based on established fragmentation principles.

| m/z (Daltons) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 248 | [C₁₄H₁₆O₄]⁺• | Molecular Ion ([M]⁺•) |

| 231 | [C₁₄H₁₅O₃]⁺ | Loss of a hydroxyl radical ([M - •OH]⁺) |

| 230 | [C₁₄H₁₄O₃]⁺• | Loss of a water molecule ([M - H₂O]⁺•) |

| 203 | [C₁₃H₁₅O₂]⁺ | Loss of a carboxyl radical ([M - •COOH]⁺) |

| 171 | [C₈H₁₁O₄]⁺ | Loss of the phenyl group ([M - C₆H₅]⁺) |

| 77 | [C₆H₅]⁺ | Formation of the phenyl cation |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. mdpi.com For 4-Phenylcyclohexane-1,2-dicarboxylic acid, DFT calculations are instrumental in understanding its behavior in chemical reactions and the relative stabilities of its various forms.

DFT methods are widely used to map out the potential energy surfaces of chemical reactions, identifying the most likely pathways from reactants to products. rsc.org This involves locating and characterizing the transition state structures, which are the energetic maxima along the reaction coordinate. For reactions involving this compound, such as esterification, decarboxylation, or anhydride (B1165640) formation, DFT can elucidate the step-by-step mechanisms. nih.gov For instance, in a hypothetical intramolecular anhydride formation, DFT can model the approach of the two carboxylic acid groups, the formation of the new C-O bond, and the elimination of a water molecule.

The exploration of reaction pathways often involves techniques like relaxed potential energy surface scans, where the geometry of the molecule is optimized at a series of fixed values for a particular coordinate (e.g., a bond distance or angle), or more sophisticated methods like the nudged elastic band (NEB) method to find the minimum energy path between reactants and products. The calculated activation energies, derived from the energy difference between the reactants and the transition state, provide crucial information about the reaction kinetics. rsc.org

This compound can exist in various stereoisomeric forms (cis/trans) and conformational isomers (chair, boat, twist-boat). DFT calculations are highly effective in determining the relative energies of these different isomers. nih.gov By optimizing the geometry of each isomer and calculating its electronic energy, it is possible to predict the most stable form of the molecule under different conditions.

These calculations typically show that for substituted cyclohexanes, the chair conformation is the most stable. pressbooks.pub The relative stability of substituents in axial versus equatorial positions can be quantified, taking into account steric interactions like 1,3-diaxial interactions. libretexts.orglibretexts.orgyoutube.comquimicaorganica.org For this compound, the large phenyl group would strongly prefer an equatorial position to minimize steric hindrance. nih.gov The carboxylic acid groups' preferred orientation will depend on the cis/trans configuration and potential intramolecular hydrogen bonding.

Below is a hypothetical data table illustrating the kind of energetic information that can be obtained from DFT calculations for different isomers of this compound.

| Isomer/Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| cis-(diequatorial phenyl, dicarboxylic) | 0.00 | 2.5 |

| cis-(diaxial phenyl, dicarboxylic) | +8.5 | 2.1 |

| trans-(equatorial phenyl, axial/equatorial dicarboxylic) | +1.2 | 3.1 |

| trans-(equatorial phenyl, equatorial/axial dicarboxylic) | +1.5 | 3.3 |

Note: The values in this table are illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for calculating the energies of static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For a flexible molecule like this compound, MD simulations can reveal the different conformations the molecule can adopt in solution or in the gas phase and the timescales of interconversion between them. This is particularly important for understanding how the molecule's shape changes and how this might influence its reactivity or interaction with other molecules. By analyzing the MD trajectory, one can identify the most populated conformational states and calculate the free energy differences between them, providing a more complete picture of the molecule's conformational preferences than static calculations alone.

Quantum Chemical Prediction of Spectroscopic Properties

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. mdpi.com For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly useful. researchgate.net

Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in a given molecular geometry, it is possible to predict the NMR spectrum. Comparing the calculated spectrum for different possible isomers with the experimental spectrum can be a powerful method for structural elucidation. acs.org

The following table provides an example of how predicted and experimental chemical shifts might be compared.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Carboxyl) | 175.2 | 174.8 |

| C2 (Carboxyl) | 174.9 | 174.5 |

| C3 | 45.1 | 44.8 |

| C4 | 42.3 | 42.0 |

| C5 (CH-Phenyl) | 48.5 | 48.2 |

| C6 | 30.1 | 29.8 |

| C7 | 29.5 | 29.2 |

| C8 (Phenyl-ipso) | 145.8 | 145.5 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Elucidation of Stereoselectivity Mechanisms through Computational Models

Computational models are instrumental in understanding the origins of stereoselectivity in chemical reactions. rsc.orgnumberanalytics.com For reactions involving or producing this compound, computational studies can explain why one stereoisomer is formed preferentially over another. chemrxiv.org

By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict the stereochemical outcome of a reaction. researchgate.net For example, in a Diels-Alder reaction to synthesize a precursor to this compound, DFT calculations can be used to determine the energies of the endo and exo transition states. A lower activation energy for one pathway would indicate that the corresponding stereoisomer will be the major product.

These models can take into account various factors that influence stereoselectivity, including steric hindrance, electronic effects, and non-covalent interactions such as hydrogen bonding or CH-π interactions. rsc.org This detailed understanding at the molecular level is crucial for the rational design of stereoselective syntheses.

Applications in Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis

The dicarboxylic acid nature of 4-Phenylcyclohexane-1,2-dicarboxylic acid enables it to undergo polymerization with various co-monomers, such as diamines and diols, through polycondensation reactions. This process leads to the formation of long-chain polymers, including polyamides and polyimides, where the phenylcyclohexane (B48628) unit is incorporated into the polymer backbone, influencing the final properties of the material.

Polyamides are a class of polymers characterized by the presence of amide linkages in their main chain. The synthesis of polyamides using this compound typically involves a direct polycondensation reaction with aromatic diamines. researchgate.netresearchgate.net This reaction is often carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a condensing agent, such as triphenyl phosphite and pyridine. researchgate.net The resulting polyamides incorporate the rigid and bulky 4-phenylcyclohexane unit, which can impart enhanced thermal stability and solubility compared to conventional aromatic polyamides. researchgate.net

The general scheme for the synthesis of polyamides from this compound and a diamine is as follows:

n HOOC-(C₆H₅)C₆H₈-COOH + n H₂N-Ar-NH₂ → [-OC-(C₆H₅)C₆H₈-CO-NH-Ar-NH-]n + 2n H₂O

Where Ar represents an aromatic group from the diamine monomer.

While direct information on the synthesis of polyimides and poly(etherimide)s specifically from this compound is limited in the provided search results, the synthesis of polyimides generally involves a two-step process. First, a dianhydride reacts with a diamine to form a poly(amic acid), which is then chemically or thermally cyclized to the final polyimide. Aromatic tetracarboxylic dianhydrides are key monomers in this process.

Although not directly involving this compound, related studies on aromatic polyimides synthesized from various diamines and commercial dianhydrides demonstrate the general methodology. researchgate.net The synthesis of high-performance polymers often involves creating novel monomers that can impart specific properties, and dicarboxylic acids are foundational in many of these syntheses.

Structure-Property Relationships in Derived Polymeric Materials

The incorporation of the 4-phenylcyclohexane moiety into polymer backbones significantly influences the properties of the resulting materials. The rigid and bulky nature of this group affects thermal stability, solubility, and mechanical performance.

Polymers derived from alicyclic dicarboxylic acids, such as those based on cyclohexane (B81311) derivatives, are known for their thermal properties. unibo.it Polyamides containing the 4-phenylcyclohexane unit are expected to exhibit high glass transition temperatures (Tg) due to the restricted rotation of the polymer chains imposed by the bulky phenylcyclohexane group. researchgate.net High Tg values are indicative of a material's ability to retain its rigidity and dimensional stability at elevated temperatures. researchgate.net For instance, novel aromatic polyamides synthesized from different monomers have shown high glass transition temperatures in the range of 280 to 354°C and thermal decomposition temperatures between 376 and 421°C. researchgate.net While specific data for polymers from this compound is not detailed in the search results, the trend for similar structures suggests excellent thermal stability.

Table 1: Illustrative Thermal Properties of Aromatic Polyamides

| Polymer Type | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature |

|---|---|---|

| Aromatic Polyamides (General) | 280–354°C | 376–421°C researchgate.net |

A significant advantage of incorporating bulky, non-coplanar structures like the 4-phenylcyclohexane group into a polymer chain is the potential for improved solubility in organic solvents. This enhanced solubility is attributed to the disruption of chain packing, which reduces the intermolecular forces that can lead to insolubility. Many high-performance aromatic polyamides and polyimides suffer from poor solubility, which complicates their processing. Novel aromatic polyamides containing bulky side groups have been shown to be readily soluble in various solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). researchgate.net This good solubility allows for the casting of transparent and flexible films from solution. researchgate.net

Table 2: Solubility Characteristics of Aromatic Polyamides with Bulky Groups

| Solvent | Solubility |

|---|---|

| N-methyl-2-pyrrolidone (NMP) | Soluble researchgate.net |

| N,N-dimethylacetamide (DMAc) | Soluble researchgate.net |

| Dimethyl sulfoxide (DMSO) | Soluble researchgate.net |

| Cyclohexanone | Soluble researchgate.net |

| Pyridine | Soluble researchgate.net |

The mechanical properties of polymer films are crucial for their application. researchgate.net Properties such as tensile strength, elongation at break, and Young's modulus determine the film's strength, flexibility, and stiffness. researchgate.netlatamjpharm.org While specific mechanical data for films derived from this compound are not available in the search results, the incorporation of rigid and bulky groups generally leads to polymers with high tensile strength and modulus. researchgate.net The ability to cast flexible and tough films is a key indicator of a polymer's processability and potential for use in applications such as coatings and membranes. researchgate.net For example, aromatic polyamides containing tetraphenylethylene units have been shown to form pale yellow, transparent, and flexible films by casting from a DMAc solution. researchgate.net

Table 3: General Mechanical Properties of Polymer Films

| Property | Description |

|---|---|

| Tensile Strength | The stress a material can withstand while being stretched or pulled before breaking. |

| Elongation at Break | The ratio between increased length and initial length after breakage of the test specimen. It indicates flexibility. |

| Young's Modulus | A measure of the stiffness of an elastic material. |

Potential in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. Dicarboxylic acids are a prominent class of ligands used in MOF synthesis due to their ability to bridge metal centers and form robust, extended networks.

The unique structure of this compound, which combines a flexible cyclohexane ring with a rigid phenyl group, presents intriguing possibilities for the construction of novel MOFs and coordination polymers. The cyclohexane backbone offers conformational flexibility, which can lead to dynamic structural behaviors, while the phenyl substituent can introduce aromaticity and potential for π-π stacking interactions within the framework.

The design of ligands is a critical first step in the synthesis of coordination polymers with desired architectures and properties. For this compound, several stereoisomers exist due to the chiral centers on the cyclohexane ring. The specific isomer used (e.g., cis or trans) will significantly influence the geometry of the ligand and, consequently, the resulting coordination assembly.

The synthesis of metal complexes using ligands derived from cyclohexane carboxylic acids has been reported in the scientific literature, suggesting the feasibility of employing this compound in similar synthetic strategies. The coordination chemistry of related ligands, such as cyclohexane-1,2,4,5-tetracarboxylate, has been explored, revealing various coordination modes and the formation of diverse network structures. This body of work provides a foundation for predicting the potential coordination behavior of this compound with different metal ions.

Table 1: Comparison of Related Dicarboxylic Acid Ligands in MOF Synthesis

| Ligand Name | Key Structural Feature | Resulting MOF Properties |

| Terephthalic acid | Rigid aromatic ring | High porosity, thermal stability |

| Cyclohexane-1,4-dicarboxylic acid | Flexible alicyclic ring | Dynamic frameworks, guest-responsive behavior |

| Biphenyl-4,4'-dicarboxylic acid | Extended rigid aromatic system | Large pore volumes, catalytic applications |

| This compound | Combination of flexible alicyclic and rigid aromatic moieties | Potentially novel topologies, tunable flexibility and functionality (hypothesized) |

This table is generated based on established knowledge of common MOF linkers and the hypothesized potential of the subject compound.